1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 3-fluoro-4-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from pyrrole derivatives through various methods, including cyclization reactions.
Introduction of the Fluoro and Methoxy Substituents: The 3-fluoro-4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is studied for its potential effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A structural analog with similar biological activity.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Another compound with a similar core structure but different substituents.
Uniqueness
1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of fluoro and methoxy substituents, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-[2-(3-fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-3-14(17)16-8-4-5-12(16)10-6-7-13(18-2)11(15)9-10/h3,6-7,9,12H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAAYBWBFLUPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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